molecular formula C10H12ClNO6S B12682620 N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester CAS No. 142762-80-9

N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester

Cat. No.: B12682620
CAS No.: 142762-80-9
M. Wt: 309.72 g/mol
InChI Key: VJFDBAHNMIFSQH-FPVSGXLUSA-N
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Description

N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is a complex organic compound It is characterized by the presence of a furan ring, a chloro substituent, and a cysteine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Cysteine Derivative: This step involves the coupling of the furan derivative with a cysteine derivative, often using peptide coupling reagents such as EDCI or DCC.

    Acetylation and Esterification: The final steps involve acetylation of the amino group and esterification of the carboxyl group using acetic anhydride and methanol, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfur atom.

    Reduction: Reduction reactions can target the carbonyl groups and the chloro substituent.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could produce a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biochemical Research: For studying enzyme interactions, metabolic pathways, or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The furan ring and the cysteine derivative could play crucial roles in binding interactions and biochemical activity.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.

    S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine: A related compound without the acetyl group.

    Furan Derivatives: Various furan-based compounds with different substituents.

Uniqueness

N-Acetyl-S-(4-chloro-2,5-dihydro-2-hydroxy-5-oxo-3-furanyl)-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

142762-80-9

Molecular Formula

C10H12ClNO6S

Molecular Weight

309.72 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-[(4-chloro-2-hydroxy-5-oxo-2H-furan-3-yl)sulfanyl]propanoate

InChI

InChI=1S/C10H12ClNO6S/c1-4(13)12-5(8(14)17-2)3-19-7-6(11)9(15)18-10(7)16/h5,10,16H,3H2,1-2H3,(H,12,13)/t5-,10?/m0/s1

InChI Key

VJFDBAHNMIFSQH-FPVSGXLUSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C(=O)OC1O)Cl)C(=O)OC

Canonical SMILES

CC(=O)NC(CSC1=C(C(=O)OC1O)Cl)C(=O)OC

Origin of Product

United States

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